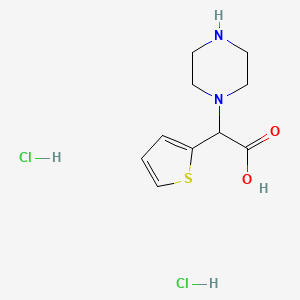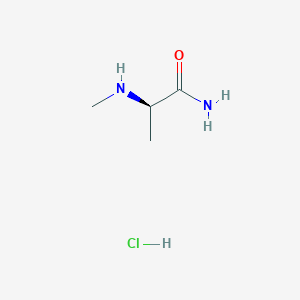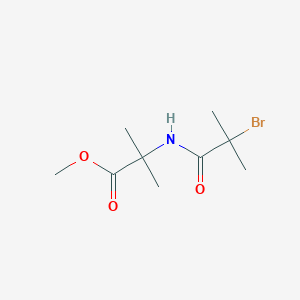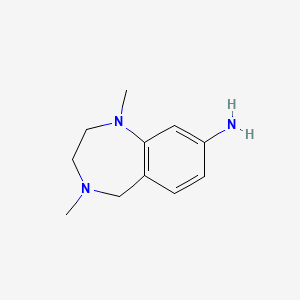
Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride
Overview
Description
Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride, also known as PTAA, is a compound with the CAS Number: 1351581-48-0 . It has a molecular weight of 299.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula 1S/C10H14N2O2S.2ClH/c13-10 (14)9 (8-2-1-7-15-8)12-5-3-11-4-6-12;;/h1-2,7,9,11H,3-6H2, (H,13,14);2*1H .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 299.22 g/mol .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Piperazine derivatives, including Piperazin-1-yl(2-thienyl)acetic acid dihydrochloride, have been synthesized and analyzed for their chemical structure and properties. The synthesis of such compounds often involves complex chemical reactions that yield products with potential pharmacological activities. For instance, the synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active and commercially available piperazine-2-carboxylic acid dihydrochloride, showcases the compound's utility in preparing biologically active compounds and as a scaffold for combinatorial libraries (Gao & Renslo, 2007).
Pharmacological Properties and Biological Activities
The derivatives of this compound have been studied for their pharmacological properties. For example, cetirizine, a derivative, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991). Another study focused on the antihelminthic activity of piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids, which showed higher activity against Trichinella spiralis in vitro compared to standard treatments (Mavrova et al., 2006).
Chemical Diversity and Library Production
The broad exploitation of the piperazine heterocycle in FDA-approved drugs and biologically active compounds highlights its significance. However, its chemical diversity is often limited to ring nitrogen substitutions. Innovative synthesis methods have transformed chiral amino acids into 6-substituted piperazine-2-acetic acid esters and 3-substituted piperazine-2-acetic acid esters as diastereomeric mixtures, expanding the chemical diversity of piperazine derivatives. These compounds serve as versatile scaffolds for parallel library synthesis or intermediates for novel piperazine compounds production, enhancing the scope for discovering new pharmacologically active agents (Chamakuri et al., 2018); (Guduru et al., 2018).
Properties
IUPAC Name |
2-piperazin-1-yl-2-thiophen-2-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12;;/h1-2,7,9,11H,3-6H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPGLFANTBAYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CS2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)

![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)

![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)

![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one dihydrochloride](/img/structure/B1430035.png)

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)


![8-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1430044.png)

